molecular formula C11H11NO4S B14763862 2-Naphthalenesulfonic acid, 5-amino-6-methoxy- CAS No. 86-45-3

2-Naphthalenesulfonic acid, 5-amino-6-methoxy-

Cat. No.: B14763862
CAS No.: 86-45-3
M. Wt: 253.28 g/mol
InChI Key: OXQJOAGKNHVOAI-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 5-amino-6-methoxy- is an organic compound derived from naphthalene. It is characterized by the presence of an amino group at the 5th position, a methoxy group at the 6th position, and a sulfonic acid group at the 2nd position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Amination and Sulfonation: One common method involves the amination of 2-hydroxynaphthalene-6-sulfonic acid through a Bucherer reaction.

Industrial Production Methods

Industrial production of 2-Naphthalenesulfonic acid, 5-amino-6-methoxy- often involves large-scale reactions in reactors designed to handle the specific conditions required for amination, sulfonation, and methoxylation. These processes are optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methoxy groups can participate in substitution reactions, often involving halogenating agents or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with altered functional groups.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 5-amino-6-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The sulfonic acid group enhances its solubility and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenesulfonic acid, 5-amino-6-methoxy- is unique due to the presence of both an amino and a methoxy group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.

Properties

CAS No.

86-45-3

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

5-amino-6-methoxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C11H11NO4S/c1-16-10-5-2-7-6-8(17(13,14)15)3-4-9(7)11(10)12/h2-6H,12H2,1H3,(H,13,14,15)

InChI Key

OXQJOAGKNHVOAI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)O)N

Origin of Product

United States

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